molecular formula C16H19IN2O5 B3164356 2-{[2-(3-Iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid CAS No. 892196-84-8

2-{[2-(3-Iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B3164356
CAS No.: 892196-84-8
M. Wt: 446.24 g/mol
InChI Key: OZBOBTNSBNAZSI-UHFFFAOYSA-N
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Description

2-{[2-(3-Iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound with the molecular formula C16H19IN2O5. This compound is characterized by the presence of an iodo-substituted benzoyl group, a methoxy group, and a hydrazino carbonyl group attached to a cyclohexanecarboxylic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3-Iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps:

    Formation of the Benzoyl Hydrazine Intermediate: The initial step involves the reaction of 3-iodo-4-methoxybenzoic acid with hydrazine hydrate to form the corresponding benzoyl hydrazine intermediate.

    Cyclohexanecarboxylic Acid Derivative Formation: The benzoyl hydrazine intermediate is then reacted with cyclohexanecarboxylic acid chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3-Iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

    Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-iodo-4-methoxybenzoic acid, while reduction of the iodo group can produce 3-methoxybenzoic acid.

Scientific Research Applications

2-{[2-(3-Iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-{[2-(3-Iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The iodo group can participate in halogen bonding, while the hydrazino carbonyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-4-methoxybenzoic acid: Shares the iodo and methoxy substituents but lacks the hydrazino carbonyl and cyclohexanecarboxylic acid moieties.

    2-Iodo-3-methylbenzoic acid: Similar in structure but with a methyl group instead of a methoxy group.

Uniqueness

2-{[2-(3-Iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the iodo and hydrazino carbonyl groups allows for diverse chemical modifications and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[(3-iodo-4-methoxybenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19IN2O5/c1-24-13-7-6-9(8-12(13)17)14(20)18-19-15(21)10-4-2-3-5-11(10)16(22)23/h6-8,10-11H,2-5H2,1H3,(H,18,20)(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBOBTNSBNAZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)C2CCCCC2C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19IN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2-(3-Iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid

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